molecular formula C9H16O3 B1626863 1,5-Dioxaspiro[5.5]undecan-9-ol CAS No. 76626-10-3

1,5-Dioxaspiro[5.5]undecan-9-ol

Cat. No.: B1626863
CAS No.: 76626-10-3
M. Wt: 172.22 g/mol
InChI Key: ZFWZLNKEOHMKMN-UHFFFAOYSA-N
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Description

1,5-Dioxaspiro[55]undecan-9-ol is a spirocyclic compound characterized by a unique structure where two oxygen atoms are incorporated into a spiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dioxaspiro[5.5]undecan-9-ol typically involves the formation of the spiro ring system through cyclization reactions. One common method involves the reaction of a diol with a ketone under acidic conditions to form the spirocyclic structure. For example, the reaction of 1,3-propanediol with cyclohexanone in the presence of an acid catalyst can yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

1,5-Dioxaspiro[5.5]undecan-9-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,5-Dioxaspiro[5.5]undecan-9-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,5-Dioxaspiro[5.5]undecan-9-ol depends on its specific application. In biological systems, it may interact with cellular targets through hydrogen bonding and hydrophobic interactions. The spirocyclic structure can enhance the compound’s stability and binding affinity to molecular targets, such as enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Dioxaspiro[5.5]undecan-9-ol is unique due to its specific ring size and the presence of a hydroxyl group, which imparts distinct chemical reactivity and potential biological activity. The spirocyclic structure also contributes to its stability and versatility in various applications .

Properties

IUPAC Name

1,5-dioxaspiro[5.5]undecan-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c10-8-2-4-9(5-3-8)11-6-1-7-12-9/h8,10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFWZLNKEOHMKMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCC(CC2)O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20506731
Record name 1,5-Dioxaspiro[5.5]undecan-9-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20506731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76626-10-3
Record name 1,5-Dioxaspiro[5.5]undecan-9-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20506731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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